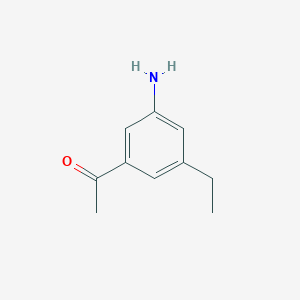

1-(3-Amino-5-ethylphenyl)ethanone

Description

1-(3-Amino-5-ethylphenyl)ethanone is an aromatic ketone featuring an acetyl group (-COCH₃) attached to a phenyl ring substituted with an amino (-NH₂) group at position 3 and an ethyl (-C₂H₅) group at position 3.

- Friedel-Crafts acylation of a substituted benzene precursor.

- Suzuki coupling (as seen in for bromophenyl analogs) to introduce specific substituents.

- Reduction or amination of nitro- or halogenated intermediates (e.g., catalytic hydrogenation, as in ).

The amino and ethyl substituents influence its electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry (e.g., Schiff base formation, as in ).

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(3-amino-5-ethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-3-8-4-9(7(2)12)6-10(11)5-8/h4-6H,3,11H2,1-2H3 |

InChI Key |

MVZKMSPPYCRRMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)N)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-5-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-5-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the reduction of 1-(3-nitro-5-ethylphenyl)ethanone, which can be synthesized by nitration of 1-(5-ethylphenyl)ethanone followed by catalytic hydrogenation using palladium on carbon as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or reduction processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-ethylphenyl)ethanone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Nitration: 1-(3-Nitro-5-ethylphenyl)ethanone.

Reduction: 1-(3-Amino-5-ethylphenyl)ethanol.

Oxidation: 1-(3-Amino-5-ethylphenyl)acetic acid.

Scientific Research Applications

1-(3-Amino-5-ethylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-ethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, the amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of 1-(3-Amino-5-ethylphenyl)ethanone with Analogous Compounds

*Note: Data for this compound are inferred from analogs.

Substituent Impact:

- Electron-Donating Groups (e.g., -NH₂, -C₂H₅) : Enhance nucleophilicity at the aromatic ring, facilitating electrophilic substitution reactions. The ethyl group increases lipophilicity compared to methyl analogs .

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Reduce ring electron density, directing reactivity toward meta/para positions. The trifluoromethyl group in imparts metabolic stability in agrochemicals.

Physical and Chemical Properties

- Melting Points: Amino-substituted ethanones generally exhibit higher melting points due to hydrogen bonding (e.g., 178–179°C for 1-(3-Amino-2-hydroxyphenyl)ethanone ). The ethyl group may lower this slightly by disrupting crystal packing.

- Solubility: Polar solvents (e.g., ethanol, DMSO) are preferred due to the amino group’s polarity. Ethyl substitution reduces water solubility compared to hydroxylated analogs .

- Reactivity: The amino group enables Schiff base formation (as in ), while the acetyl group participates in nucleophilic acyl substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.